N,N'-hexane-1,6-diylbis(2-ethylpiperidine-1-carboxamide)
Description
N,N’-hexane-1,6-diylbis(2-ethylpiperidine-1-carboxamide) is an organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexane backbone and two piperidine rings, making it a valuable substance for research and industrial purposes.
Properties
IUPAC Name |
2-ethyl-N-[6-[(2-ethylpiperidine-1-carbonyl)amino]hexyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O2/c1-3-19-13-7-11-17-25(19)21(27)23-15-9-5-6-10-16-24-22(28)26-18-12-8-14-20(26)4-2/h19-20H,3-18H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHQLJXAXPDFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NCCCCCCNC(=O)N2CCCCC2CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-hexane-1,6-diylbis(2-ethylpiperidine-1-carboxamide) typically involves the reaction of hexane-1,6-diamine with 2-ethylpiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-hexane-1,6-diylbis(2-ethylpiperidine-1-carboxamide) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and minimize impurities. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-hexane-1,6-diylbis(2-ethylpiperidine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-hexane-1,6-diylbis(2-ethylpiperidine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer for metallic polymers and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of ethylene-vinyl alcohol copolymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-hexane-1,6-diylbis(2-ethylpiperidine-1-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Known for its use as a stabilizer in polymer production.
1,6-hexanediamine: A simpler compound with a similar hexane backbone, used in the production of nylon and other polymers.
N,N’-hexane-1,6-diylbis(3-phenylprop-2-en-1-imine): Another derivative with different functional groups, used in various chemical applications.
Uniqueness
N,N’-hexane-1,6-diylbis(2-ethylpiperidine-1-carboxamide) stands out due to its specific structure, which imparts unique properties such as enhanced stability and bioactivity. Its dual piperidine rings and hexane backbone make it particularly suitable for applications requiring robust chemical and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
